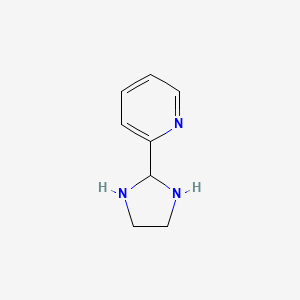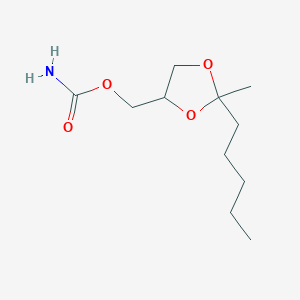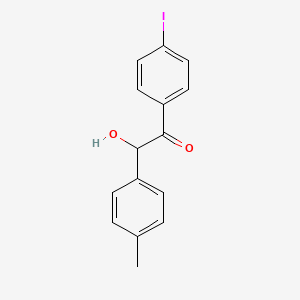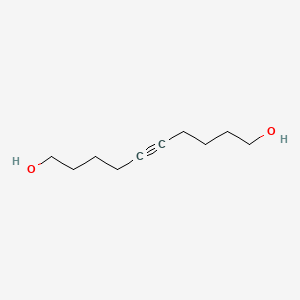
5-Decyne-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyne-1,10-diol: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H18O2 , and it features hydroxyl groups at both ends of the decyne chain. This compound is notable for its unique structure, which combines the properties of alkynes and diols, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyne-1,10-diol typically involves multi-step organic reactions. One common method is the hydroboration-oxidation of 5-decyne. The process begins with the hydroboration of 5-decyne using diborane (B2H6) , followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . This method yields this compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 5-decyne, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Decyne-1,10-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as or .
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters. Reagents such as or are commonly used.
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Applications De Recherche Scientifique
Chemistry: 5-Decyne-1,10-diol is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its diol functionality is crucial in the development of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 5-Decyne-1,10-diol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of hydroxyl groups and a triple bond. The hydroxyl groups can act as nucleophiles, while the triple bond can undergo addition reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and biological applications.
Comparaison Avec Des Composés Similaires
- 1-Decyne
- 2-Decyne
- 3-Decyne
- 4-Decyne
Comparison: 5-Decyne-1,10-diol is unique among its analogs due to the presence of hydroxyl groups at both ends of the decyne chain. This dual functionality allows for more diverse chemical reactions compared to other decyne isomers, which typically lack hydroxyl groups. The presence of hydroxyl groups also enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution and oxidation reactions.
Propriétés
Numéro CAS |
92937-83-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
dec-5-yne-1,10-diol |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2 |
Clé InChI |
PVFYVDAGDQIUJE-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC#CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



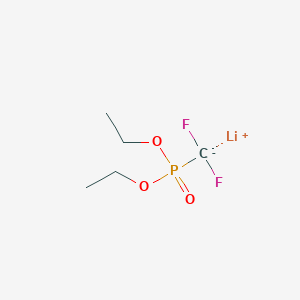

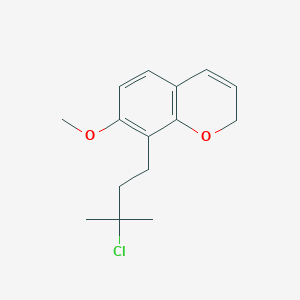


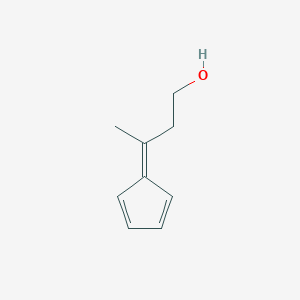
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
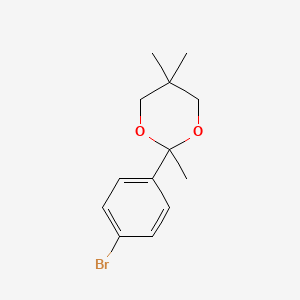
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

